methyl 3-((1,1-dioxido-3-oxo-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate
Beschreibung
Methyl 3-((1,1-dioxido-3-oxo-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate is a heterocyclic compound featuring a benzo[e][1,2,4]thiadiazine core modified with a sulfone group (1,1-dioxido), an o-tolyl substituent, and ester/methoxy functional groups. The o-tolyl group (2-methylphenyl) may influence steric and electronic interactions in biological systems, while the methyl ester and methoxy groups contribute to lipophilicity and pharmacokinetic properties .
Eigenschaften
IUPAC Name |
methyl 4-methoxy-3-[[2-(2-methylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]methyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O6S/c1-16-8-4-5-9-19(16)26-24(28)25(20-10-6-7-11-22(20)33(26,29)30)15-18-14-17(23(27)32-3)12-13-21(18)31-2/h4-14H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVQFXGVSDDTPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=C(C=CC(=C4)C(=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-((1,1-dioxido-3-oxo-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzo[e][1,2,4]thiadiazine Core: This step often involves the cyclization of a precursor containing the necessary sulfur and nitrogen atoms. For instance, a reaction between o-toluidine and a sulfonyl chloride can form the benzo[e][1,2,4]thiadiazine ring system.
Functionalization of the Core:
Attachment of the Methoxybenzoate Group: This step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Key considerations include the availability of starting materials, reaction scalability, and cost-effectiveness of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo further oxidation, particularly at the sulfur atom, to form sulfone derivatives.
Reduction: Reduction reactions can target the oxo groups, potentially converting them into hydroxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Halogenated or nitrated benzo[e][1,2,4]thiadiazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, benzo[e][1,2,4]thiadiazine derivatives have shown promise as enzyme inhibitors, particularly targeting kinases and proteases. This makes them potential candidates for developing new therapeutic agents.
Medicine
In medicinal chemistry, these compounds are explored for their anti-inflammatory, antimicrobial, and anticancer properties. The presence of the benzo[e][1,2,4]thiadiazine core is crucial for binding to biological targets, enhancing the compound’s efficacy.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable and versatile chemical structure.
Wirkmechanismus
The mechanism of action of methyl 3-((1,1-dioxido-3-oxo-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth.
Vergleich Mit ähnlichen Verbindungen
Core Structure and Substituents
The compound’s benzo[e][1,2,4]thiadiazine core differentiates it from structurally similar heterocycles:
- Benzoxazines (e.g., 4-methyl-4H-benzo[1,4]oxazine-3-thione in ): Replace sulfur with oxygen in the six-membered ring, reducing electronegativity and altering reactivity .
- Benzothiazines (e.g., 2-(3-oxo-2,3-dihydro-benzo[b][1,4]thiazin-4-yl)acetamide in ): Feature a thiazine ring with a single sulfur atom but lack the sulfone group, resulting in lower polarity .
- Oxadiazoles (e.g., substituted-phenyl-1,2,4-oxadiazoles in ): Five-membered rings with two nitrogens and one oxygen, offering distinct hydrogen-bonding capabilities .
Physicochemical and Electronic Properties
Key Physicochemical Comparisons
*Molecular weights estimated from analogous structures.
- Polarity: The sulfone group in the target compound increases polarity compared to non-sulfonated benzothiazines or benzoxazines, enhancing solubility in polar aprotic solvents like DMSO or DMF .
Computational Insights
- highlights the utility of B3LYP/6-311G(d,p) methods for predicting Mulliken charges and HOMO-LUMO gaps in triazolone derivatives . Similar computational studies could elucidate the target compound’s electronic profile, such as charge distribution at the sulfone or ester groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
